Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Catalog No.
S1909837
CAS No.
51541-08-3
M.F
C13H20O5
M. Wt
256.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-me...

CAS Number

51541-08-3

Product Name

Ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

IUPAC Name

ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

InChI

InChI=1S/C7H10O3.C4H6O2.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-3-4(5)6-2;1-2/h6H,1,3-4H2,2H3;3H,1H2,2H3;1-2H2

InChI Key

CNJPFZOQZWIGIB-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C

Canonical SMILES

CC(=C)C(=O)OCC1CO1.COC(=O)C=C.C=C

Ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly known as glycidyl methacrylate, is a chemical compound with the molecular formula C13H20O5. It appears as a colorless liquid with a sweet odor and is notable for its ability to undergo polymerization, making it essential in the production of various polymers and copolymers . The compound features both an oxirane (epoxide) ring and a methacrylate group, which contribute to its high reactivity and versatility in numerous applications.

  • Polymerization: The compound readily polymerizes to form homopolymers and copolymers, often initiated by free radicals or ultraviolet light.
  • Addition Reactions: It can engage in addition reactions with nucleophiles such as amines and alcohols.
  • Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, typically catalyzed by acids or bases .

Research indicates that ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate exhibits biological activity that makes it useful in medical applications. Its properties allow for the modification of biomolecules, contributing to the development of biocompatible materials and drug delivery systems. Additionally, it has been employed in creating medical adhesives due to its excellent adhesion characteristics .

The synthesis of ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves:

  • Esterification: This process occurs between methacrylic acid and glycidol or epichlorohydrin. A catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often used to facilitate the reaction.
  • Industrial Production: In industrial settings, large-scale esterification processes are conducted under controlled temperature and pressure conditions. The reaction mixture is subsequently distilled to isolate the desired product from by-products and unreacted materials .

Studies on the interactions of ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate focus on its reactivity with various nucleophiles and its behavior during polymerization processes. These interactions are crucial for optimizing its applications in both industrial and biological contexts, particularly concerning safety profiles and efficacy in medical devices .

Several compounds share structural similarities with ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate:

Compound NameKey Features
Glycidyl MethacrylateSimilar structure; used in epoxy resins
Methyl MethacrylateLacks the oxirane ring; primarily for polymethyl methacrylate production
Butyl AcrylateUsed for polymers but lacks the epoxide functionality
3-Methyloxiran-2-ylmethyl 2-methylprop-2-enoateContains an oxirane ring but differs structurally

Uniqueness

Ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate's uniqueness lies in its combination of an oxirane ring and a methacrylate group. This distinctive structure allows it to participate in a broad range of

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene and methyl 2-propenoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-15

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